1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone
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Overview
Description
1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16256 g/mol This compound features a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 5-position, along with an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methylpyridine with acetic anhydride under acidic conditions to yield the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its hydroxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
1-(3-Hydroxy-5-methoxy-pyridin-2-yl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
1-(3-Hydroxy-5-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a methyl group.
1-(3-Hydroxy-5-ethylpyridin-2-yl)ethanone: Features an ethyl group instead of a methyl group.
Uniqueness: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ethanone groups allows for versatile reactivity and potential interactions with various biological targets .
Biological Activity
1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with hydroxyl and methyl substitutions. Its molecular formula is C8H9NO, with a molecular weight of approximately 153.16 g/mol. The presence of the hydroxyl group enhances its ability to participate in hydrogen bonding, which is crucial for its interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0195 | E. coli |
Compound A | 0.0048 | Bacillus mycoides |
Compound B | 0.039 | Candida albicans |
The mechanism of action for compounds like this compound likely involves interaction with biological macromolecules, including proteins and nucleic acids. The hydroxyl group can facilitate hydrogen bonding, while the aromatic pyridine ring may engage in π-stacking interactions with aromatic residues in proteins.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
- Oxidation Reactions : Utilizing oxidizing agents such as potassium permanganate.
- Reduction Reactions : Employing reducing agents like sodium borohydride.
- Nucleophilic Substitution : Various nucleophiles can be used depending on the desired derivatives.
Case Studies and Research Findings
A study published in the journal MDPI evaluated a series of pyridine derivatives for their biological activities, highlighting the promising antimicrobial effects of compounds structurally related to this compound . Another investigation focused on enzyme inhibitors derived from similar structures, reinforcing the potential therapeutic applications of this compound in metabolic diseases .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(3-hydroxy-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(11)8(6(2)10)9-4-5/h3-4,11H,1-2H3 |
InChI Key |
VJFNLSMBIDXRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)O |
Origin of Product |
United States |
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